6-Fluoropyridine-2-sulfonamide

Overview

Description

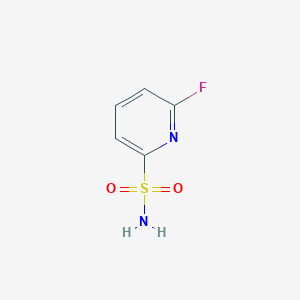

6-Fluoropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5FN2O2S . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 6-fluoropyridine-2-sulfonamide .

Molecular Structure Analysis

The InChI code for 6-Fluoropyridine-2-sulfonamide is1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) . The Canonical SMILES representation is C1=CC(=NC(=C1)S(=O)(=O)N)F . Physical And Chemical Properties Analysis

6-Fluoropyridine-2-sulfonamide has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 81.4 Ų . The compound is stable under normal conditions .Scientific Research Applications

Pharmacology

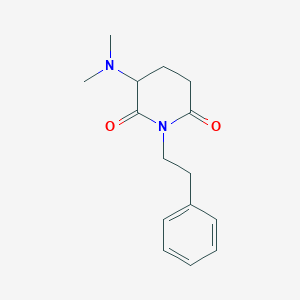

6-Fluoropyridine-2-sulfonamide: has potential applications in pharmacology due to its structural properties. It can serve as a precursor for the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These compounds are crucial for designing drugs and play a significant role in the pharmaceutical industry.

Material Science

In material science, 6-Fluoropyridine-2-sulfonamide can be utilized as a building block for polymers. Its ability to undergo transformations into other sulfur(VI) derivatives makes it a valuable compound for creating poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Chemical Synthesis

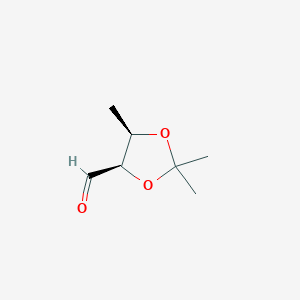

This compound is used in chemical synthesis as a reagent for introducing the sulfonamide group into other molecules. It can act as an intermediate in the synthesis of more complex chemical structures, which are essential in various synthetic pathways .

Environmental Science

6-Fluoropyridine-2-sulfonamide: may play a role in environmental science, particularly in the study of UV degradation mechanisms of related compounds. Research on similar fluorotelomer sulfonamide alkyl betaines suggests that compounds like 6-Fluoropyridine-2-sulfonamide could be investigated for their environmental breakdown under UV treatment .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in chromatographic methods to detect or quantify related substances. Its strong electron-withdrawing properties due to the fluorine atom make it a useful compound for analytical purposes .

Biochemistry Research

6-Fluoropyridine-2-sulfonamide may find applications in biochemistry research as a fluorinated building block. The presence of fluorine atoms in bioactive molecules can significantly alter their biological properties, making them subjects of interest in biochemical studies .

Industrial Applications

While specific industrial applications of 6-Fluoropyridine-2-sulfonamide are not extensively documented, its role as an intermediate in the synthesis of various compounds suggests potential uses in the development of industrial chemicals, especially where fluorinated compounds are desired for their unique properties .

Radiobiology

The synthesis of fluorinated pyridines, including those related to 6-Fluoropyridine-2-sulfonamide, is of interest in radiobiology. Fluorine-18 labeled pyridines are used as imaging agents in PET scans, which are crucial for local radiotherapy of cancer .

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name |

6-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYFSNSPYJRQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyridine-2-sulfonamide | |

CAS RN |

124433-70-1 | |

| Record name | 6-fluoropyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

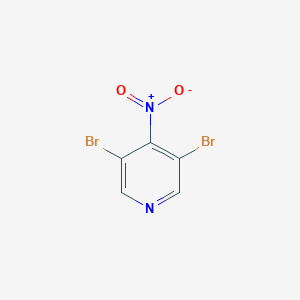

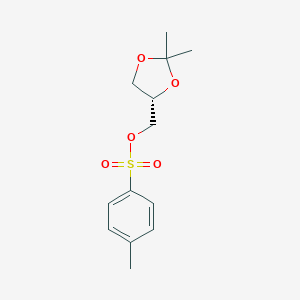

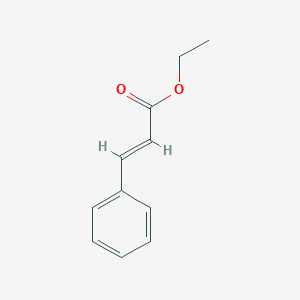

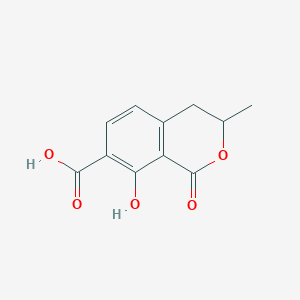

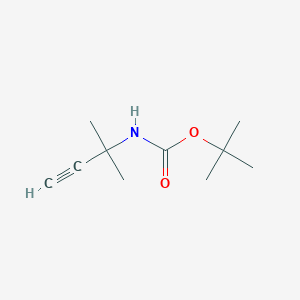

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)